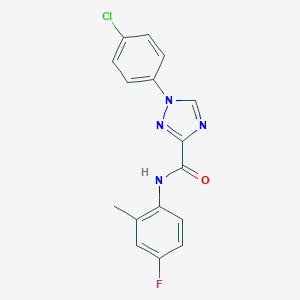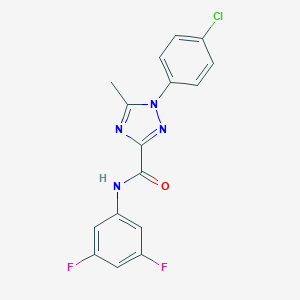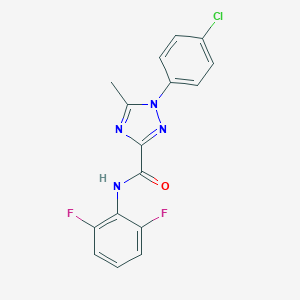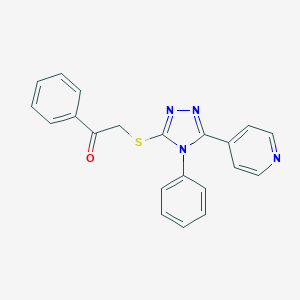![molecular formula C16H13IN4O2 B498388 N-(4-iodophenyl)-3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B498388.png)
N-(4-iodophenyl)-3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-iodophenyl)-3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]propanamide: is a synthetic organic compound that features an iodophenyl group, a pyridinyl group, and an oxadiazole ring. Compounds with these functional groups are often of interest in medicinal chemistry due to their potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available starting materials such as 4-iodoaniline, 3-pyridinecarboxylic acid, and appropriate reagents for forming the oxadiazole ring.
Formation of Oxadiazole Ring: The oxadiazole ring can be synthesized through cyclization reactions involving hydrazides and carboxylic acids under dehydrating conditions.
Coupling Reactions: The iodophenyl and pyridinyl groups can be introduced through coupling reactions such as Suzuki or Heck coupling, using palladium catalysts.
Final Assembly: The final compound is assembled through amide bond formation, typically using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods: Industrial production methods would involve scaling up the laboratory synthesis, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through crystallization or chromatography.
化学反応の分析
Types of Reactions:
Oxidation: The compound may undergo oxidation reactions, particularly at the pyridinyl or oxadiazole rings.
Reduction: Reduction reactions could target the nitro groups if present or reduce the oxadiazole ring.
Substitution: Halogen substitution reactions could occur at the iodophenyl group, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products: The major products would depend on the specific reactions but could include various substituted derivatives of the original compound.
科学的研究の応用
Chemistry: The compound can be used as a building block for synthesizing more complex molecules. Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties. Medicine: Industry: Could be used in the development of new materials or as a reagent in chemical synthesis.
作用機序
The mechanism of action would depend on the specific biological activity of the compound. Generally, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is studied.
類似化合物との比較
- N-(4-bromophenyl)-3-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]propanamide
- N-(4-chlorophenyl)-3-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]propanamide
- N-(4-fluorophenyl)-3-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]propanamide
Uniqueness: The presence of the iodophenyl group may confer unique reactivity and biological activity compared to its bromine, chlorine, or fluorine analogs. The larger atomic radius and different electronic properties of iodine can influence the compound’s interactions with biological targets.
特性
分子式 |
C16H13IN4O2 |
|---|---|
分子量 |
420.2g/mol |
IUPAC名 |
N-(4-iodophenyl)-3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)propanamide |
InChI |
InChI=1S/C16H13IN4O2/c17-12-3-5-13(6-4-12)19-14(22)7-8-15-20-16(21-23-15)11-2-1-9-18-10-11/h1-6,9-10H,7-8H2,(H,19,22) |
InChIキー |
PBWSUFSSAIEZBO-UHFFFAOYSA-N |
SMILES |
C1=CC(=CN=C1)C2=NOC(=N2)CCC(=O)NC3=CC=C(C=C3)I |
正規SMILES |
C1=CC(=CN=C1)C2=NOC(=N2)CCC(=O)NC3=CC=C(C=C3)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl 2-({[1-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate](/img/structure/B498308.png)









![{[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetic acid](/img/structure/B498323.png)

![N-[4-(acetylamino)phenyl]-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B498326.png)
